molecular formula C19H22ClN6O4- B556300 N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride CAS No. 911-77-3

N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride

Cat. No.: B556300
CAS No.: 911-77-3
M. Wt: 434.9 g/mol
InChI Key: DEOKFPFLXFNAON-UHFFFAOYSA-N
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Description

Nα-Benzoyl-DL-arginine-p-nitroanilide (DL-BAPNA) is a colorimetric substrate for serine proteases, including β-secretase 1 (BACE1), calpain, and papain. Serine proteases bind to and cleave DL-BAPNA to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of serine protease activity.
A chromogenic substrate that permits direct measurement of peptide hydrolase activity, e.g., papain and trypsin, by colorimetry. The substrate liberates p-nitroaniline as a chromogenic product.

Mechanism of Action

Target of Action

BAPNA is primarily a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . These enzymes play a crucial role in protein digestion and regulation of biological processes.

Mode of Action

BAPNA interacts with its target enzymes through a process known as hydrolysis . In this process, the bond between the arginine and the p-nitroaniline moieties in BAPNA is broken, leading to the release of the chromophore p-nitroaniline .

Biochemical Pathways

The hydrolysis of BAPNA by proteolytic enzymes is a key step in the enzymatic performance of trypsin . This process is part of the broader proteolysis pathway, which is essential for protein digestion and turnover.

Pharmacokinetics

The enzymatic performance of trypsin in the hydrolysis of bapna was found to be improved by adsorption on santa barbara amorphous (sba)-15 mesoporous silica . This suggests that the bioavailability of BAPNA may be influenced by its interaction with certain types of surfaces.

Result of Action

The hydrolysis of BAPNA results in the release of the chromophore p-nitroaniline . This can be detected by colorimetric analysis, making BAPNA a useful tool for studying the activity of proteolytic enzymes .

Action Environment

The activity of BAPNA is influenced by several environmental factors. For instance, the pH value was found to have an impact on the hydrolysis of BAPNA . Moreover, the immobilization of trypsin on mesoporous silica was found to enhance the enzymatic performance of trypsin in the hydrolysis of BAPNA .

Properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKFPFLXFNAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883603
Record name Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911-77-3
Record name N-α-Benzoyl-DL-arginine-p-nitroanilide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
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N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
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N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
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N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
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N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
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N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
Customer
Q & A

Q1: How does BAPNA interact with trypsin-like proteases?

A1: BAPNA acts as a substrate for trypsin-like proteases. These enzymes cleave the peptide bond between the arginine and p-nitroaniline moieties of BAPNA. []

Q2: What is the significance of the cleavage of BAPNA by trypsin-like proteases?

A2: The hydrolysis of BAPNA releases the chromophore p-nitroaniline, which can be detected colorimetrically at 405 nm. The intensity of the yellow color produced is directly proportional to the amount of trypsin-like protease activity present in the sample. []

Q3: What are the main applications of BAPNA in research?

A3: BAPNA is primarily used for:

  • Quantifying trypsin-like protease activity: This includes measuring trypsin activity in various biological samples, such as pancreatic extracts, duodenal fluids, and insect midguts. [, , ]
  • Characterizing protease specificity: By comparing the hydrolysis rates of BAPNA and other substrates, researchers can determine the substrate specificity of different proteases. [, ]
  • Investigating the role of proteases in biological processes: BAPNA has been used to study the involvement of trypsin-like proteases in processes like digestion, germination, and disease pathogenesis. [, , , ]
  • Screening for protease inhibitors: BAPNA assays are useful for identifying and characterizing potential protease inhibitors, which could have therapeutic applications. [, ]

Q4: Can BAPNA be used to study other proteases besides trypsin?

A4: While BAPNA is primarily recognized as a trypsin substrate, research suggests that other proteases, including some chymotrypsin-like and cysteine proteases, can also hydrolyze BAPNA, albeit at different efficiencies. [, ] This highlights the importance of using appropriate controls and specific inhibitors when interpreting BAPNA assay results.

Q5: How does the use of BAPNA compare to other methods for measuring protease activity?

A5: Compared to other methods, the BAPNA assay offers several advantages:

  • Sensitivity: It is highly sensitive, allowing the detection of even small amounts of protease activity. []
  • Specificity: While primarily a trypsin substrate, other proteases can also hydrolyze BAPNA, potentially leading to an overestimation of trypsin activity if not appropriately controlled. [, ]

Q6: Are there any specific examples of how BAPNA has been used to study biological processes?

A6: Yes, BAPNA has been used in a variety of studies, including:

  • Insect physiology: BAPNA has been used to investigate the role of trypsin-like proteases in the digestion of blood meals in mosquitoes [] and to study the impact of parasitism on protease activity in caterpillars. []
  • Plant germination: Researchers have used BAPNA to explore the potential involvement of trypsin-like enzymes in the germination of bacterial spores. []
  • Periodontal disease: BAPNA has been employed to assess the levels of proteolytic enzymes in gingival crevicular fluid as a potential marker for periodontal disease activity. []
  • Cancer research: Studies have investigated the relationship between proteinase activity, measured using BAPNA, and the progression of certain cancers, such as breast cancer. []

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